molecular formula C5H8ClF4N B13468150 1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride

1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride

Cat. No.: B13468150
M. Wt: 193.57 g/mol
InChI Key: UQUGOJQZONRTBT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride typically involves the difluoromethylation of cyclobutanone derivatives. One common synthetic route includes the reaction of cyclobutanone with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale difluoromethylation processes using advanced reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding difluorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride can be compared with other fluorinated compounds, such as:

Properties

Molecular Formula

C5H8ClF4N

Molecular Weight

193.57 g/mol

IUPAC Name

1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H7F4N.ClH/c6-3(7)4(10)1-5(8,9)2-4;/h3H,1-2,10H2;1H

InChI Key

UQUGOJQZONRTBT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C(F)F)N.Cl

Origin of Product

United States

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